molecular formula C21H15NO2 B089689 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide CAS No. 132-68-3

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

Cat. No.: B089689
CAS No.: 132-68-3
M. Wt: 313.3 g/mol
InChI Key: QGZGJNPVHADCFM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naphthol AS-BO, also known as 3-Hydroxy-N-1-naphthyl-2-naphthamide, is primarily used as a dye . It contains a chromophore, which is the part of the molecule responsible for its color . The primary targets of Naphthol AS-BO are the materials it is intended to color, such as fabrics in the textile industry .

Mode of Action

Naphthol AS-BO interacts with its targets by binding to the fabric fibers during the dyeing process . This interaction results in a change in the color of the fabric. The exact mechanism of this interaction is complex and depends on the specific properties of the fabric and the dyeing process used .

Biochemical Pathways

It has been found that naphthol as-bo can be degraded electrochemically . This degradation process is of ECE mechanism, where the rate-determining chemical step is of a second order .

Result of Action

The primary result of Naphthol AS-BO’s action is the coloration of fabrics . It is used in the textile industry to produce brightly colored fabrics . It is worth noting that naphthol as-bo is potentially carcinogenic and mutagenic , and its degradation can decrease the COD (Chemical Oxygen Demand) value to 90 .

Action Environment

The action of Naphthol AS-BO is influenced by various environmental factors. For example, the pH of the solution it is in can affect its electrochemical degradation . Additionally, the type of fabric and the specific conditions of the dyeing process can influence the efficacy of Naphthol AS-BO as a dye .

Preparation Methods

The synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide typically involves the following steps :

    Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid, which is reacted with chlorobenzene and sodium hydroxide to form a salt.

    Dehydration: The salt is then dehydrated.

    Condensation: The dehydrated product is condensed with 1-naphthylamine and phosphorus trichloride.

    Neutralization and Purification: The resulting product is neutralized, distilled, filtered, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide has a wide range of applications in scientific research :

Comparison with Similar Compounds

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide can be compared with other similar compounds, such as :

    3-Hydroxy-N-2-naphthyl-2-naphthamide: This compound has a similar structure but differs in the position of the naphthyl group.

    2-Hydroxy-3-naphthoic Acid 2-Naphthylamide: Another similar compound with different functional groups.

    Naphthol AS-BO: Known for its use in dyeing and printing applications.

These compounds share some similarities in their chemical structure and applications but differ in their specific properties and uses.

Properties

IUPAC Name

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-13-16-8-2-1-7-15(16)12-18(20)21(24)22-19-11-5-9-14-6-3-4-10-17(14)19/h1-13,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZGJNPVHADCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051671
Record name 3-Hydroxy-N-1-naphthyl-2-naphthamide
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-68-3
Record name 3-Hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 37560
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Record name Naphthol AS-BO
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-
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Record name 3-Hydroxy-N-1-naphthyl-2-naphthamide
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Record name 3-hydroxy-N-1-naphthyl-2-naphthamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Naphthol AS-BO utilized in anti-counterfeiting applications?

A1: Naphthol AS-BO can be incorporated into paper pulp during the papermaking process. After the paper dries, a solution containing a chromophore diazonium salt, such as Chromophore Red-B, is applied to the paper surface. [, ] This creates a latent image that remains invisible until the paper is wiped with alcohol, triggering a color-forming reaction between Naphthol AS-BO and the chromophore, resulting in the appearance of red spots. This method provides a cost-effective and relatively simple way to add anti-counterfeiting features to paper documents. [, ]

Q2: What are the environmental concerns associated with Naphthol AS-BO and how are they being addressed?

A2: Naphthol AS-BO, like many azo dyes, raises concerns regarding its presence in wastewater from textile dyeing processes. [] Electrochemical degradation methods using nanoporous carbon paste electrodes have shown promise in breaking down Naphthol AS-BO in wastewater. [] This method effectively reduces both the chemical oxygen demand (COD) and the concentration of Naphthol AS-BO in the wastewater, making it a more environmentally friendly treatment option. []

Q3: How does the molecular weight of coupling components affect their application in dyeing acrylonitrile fibers?

A4: Studies on dyeing acrylonitrile fibers with azo dyes revealed that the molecular weight of the coupling component plays a crucial role in its effectiveness. [] Smaller molecules, such as β-naphthol and 2:3-hydroxynaphthoic acid, demonstrate better absorption into the fibers due to their higher diffusion rates. [] Larger molecules, including Naphthol AS-BO, face limitations in their application as they exhibit slower diffusion and lower absorption rates, making them less suitable for this specific dyeing process. []

Q4: Are there any documented toxicological studies on Naphthol AS-BO?

A5: One study investigated the effects of Naphthol AS-BO on rabbit kidneys. [] While the specific details of the study are limited in the provided abstract, it suggests that Naphthol AS-BO may have toxicological effects. Further research is needed to fully understand the potential health and environmental risks associated with this compound.

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